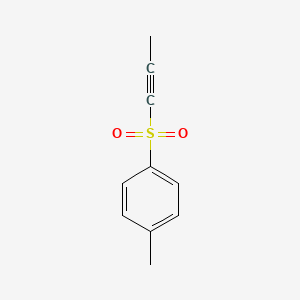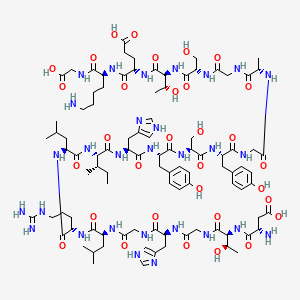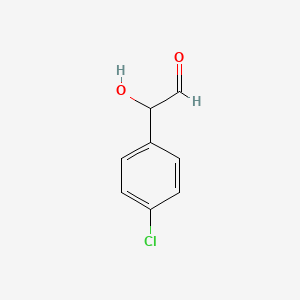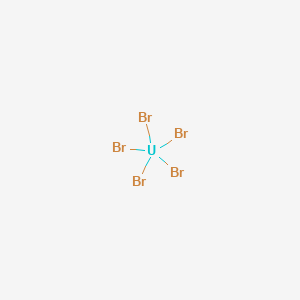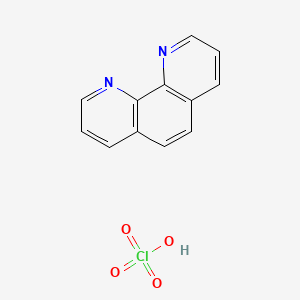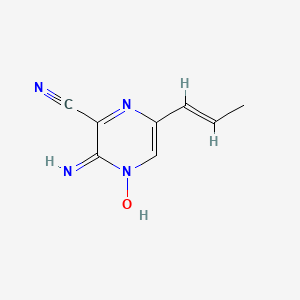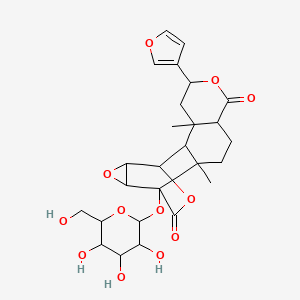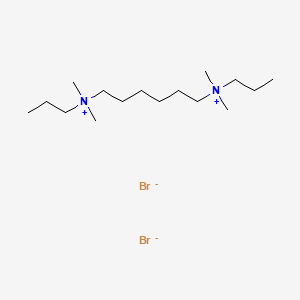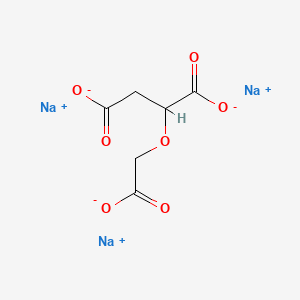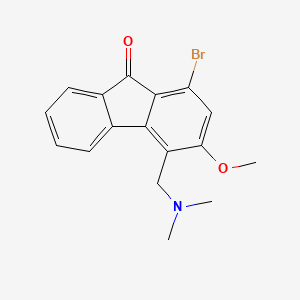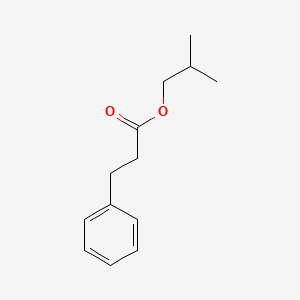
Isobutyl 3-phenylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 3-phenylpropionate is an organic compound classified as an ester. It is derived from the esterification of 3-phenylpropionic acid with isobutanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry. Its molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Isobutyl 3-phenylpropionate can be synthesized through the esterification reaction between 3-phenylpropionic acid and isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
C9H10O2+C4H10O→C13H18O2+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions: Isobutyl 3-phenylpropionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-phenylpropionic acid and isobutanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: 3-phenylpropionic acid and isobutanol.
Reduction: 3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Isobutyl 3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in microbial catabolism of phenylpropanoid compounds.
Medicine: Explored for its potential antibacterial properties, particularly in the form of nanoparticles.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma .
作用機序
The mechanism of action of isobutyl 3-phenylpropionate in biological systems involves its interaction with specific molecular targets. For instance, in microbial systems, it can be metabolized by enzymes involved in the catabolism of phenylpropanoid compounds. The compound can also activate certain signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which plays a role in maintaining intestinal epithelial barrier function .
類似化合物との比較
Isobutyl 3-phenylpropionate can be compared with other esters derived from 3-phenylpropionic acid, such as:
- Ethyl 3-phenylpropionate
- Methyl 3-phenylpropionate
- Propyl 3-phenylpropionate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and applications. This compound is unique due to its specific isobutyl group, which imparts a distinct fragrance profile compared to its analogs .
特性
CAS番号 |
28048-94-4 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-methylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChIキー |
NIKMBMUTZWKICN-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)

